rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride

Medicinal chemistry Building block Exit vector geometry

rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride is a racemic, bridged bicyclic β-amino acid analogue in which a secondary amine is embedded at the 3‑position of the [3.2.1]octane framework and an acetic acid side chain is attached at the 6‑position. The compound belongs to the 3‑azabicyclo[3.2.1]octane class, a scaffold that has been patented extensively for opioid receptor modulation, sigma receptor binding, and monoamine transporter inhibition.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
Cat. No. B13489392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1C2CC(C1CNC2)CC(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-9(12)3-7-1-6-2-8(7)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1
InChIKeySHSITPJQXCYJBS-CGJXVAEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride — Sourcing Guide for a Conformationally Constrained Azabicyclic Acetic Acid Building Block


rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride is a racemic, bridged bicyclic β-amino acid analogue in which a secondary amine is embedded at the 3‑position of the [3.2.1]octane framework and an acetic acid side chain is attached at the 6‑position. The compound belongs to the 3‑azabicyclo[3.2.1]octane class, a scaffold that has been patented extensively for opioid receptor modulation, sigma receptor binding, and monoamine transporter inhibition [1]. Unlike the more common 8‑azabicyclo[3.2.1]octane (tropane) or 1‑azabicyclo[3.2.1]octane congeners, the 3‑aza regioisomer places the basic nitrogen in a six‑membered ring, altering ring‑constraint geometry, pKa, and hydrogen‑bonding topology relative to positionally isomeric building blocks [2]. The hydrochloride salt form improves aqueous solubility and facilitates direct use in amide coupling or reductive amination steps without additional activation.

Why a Generic 3‑Azabicyclo[3.2.1]octane Acetic Acid Cannot Substitute for rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride in MedChem Campaigns


Although several vendors list 3‑azabicyclo[3.2.1]octane‑acetic acid derivatives, the position of the acetic acid appendage, the stereochemical configuration at the bridgehead and substituent‑bearing carbons, and the protonation state collectively determine the vector of the carboxylate, the basicity of the nitrogen, and the overall molecular shape presented to a biological target [1]. The 6‑substituted regioisomer described here projects the acetic acid moiety from a methylene bridge carbon rather than from the ethylene bridge (8‑position) or from the nitrogen itself, giving a distinct exit‑vector geometry that cannot be replicated by the 8‑acetic acid or N‑acetic acid congeners . Moreover, the (1R,5R,6R) relative configuration fixes the acetic acid chain in an exo‑like orientation relative to the bicyclic core; the (1R,5R,6S) diastereomer (CAS 2866335‑64‑8) is a different compound with a different spatial disposition of the side chain and is not a valid substitute . Procurement of an incorrectly specified regioisomer or diastereomer will lead to divergent SAR and wasted screening resources.

Head‑to‑Head Differentiation Evidence for rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride Versus Positional Isomers and Functional Analogs


Regioisomeric Differentiation: 6‑Acetic Acid vs. 8‑Acetic Acid Substitution on the 3‑Azabicyclo[3.2.1]octane Core

The target compound bears the acetic acid chain at the 6‑position (a methylene bridge carbon), whereas the most widely catalogued regioisomer—2‑(3‑azabicyclo[3.2.1]octan‑8‑yl)acetic acid hydrochloride—carries the acid at the 8‑position (an ethylene bridge carbon) . In the 6‑substituted regioisomer, the carboxylate group resides on the smaller, more strained cyclopentane‑derived bridge, producing a shorter through‑space distance between the basic nitrogen and the carboxylate oxygen. In the 8‑substituted regioisomer, the carboxylate is on the larger, more flexible ethylene bridge. These distinct exit‑vector geometries are expected to yield different SAR profiles when the building block is incorporated into a lead series, though direct comparative biological data for the two regioisomers in the same assay have not been published. The Fisher Scientific catalog lists the 8‑acetic acid regioisomer with a molecular weight of 205.68 g·mol⁻¹ (C₉H₁₆ClNO₂) ; the title compound shares the same molecular formula and molecular weight, so the two regioisomers cannot be distinguished by mass spectrometry alone and require orthogonal analytical confirmation (e.g., ¹H‑NMR or X‑ray crystallography) upon receipt [1].

Medicinal chemistry Building block Exit vector geometry

Diastereomeric Differentiation: (1R,5R,6R) Configuration vs. (1R,5R,6S) Configuration

The title compound is specified as the racemate with (1R,5R,6R) relative configuration. A distinct diastereomer exists with (1R,5R,6S) configuration, commercially available as rac‑methyl 2‑[(1R,5R,6S)-3‑azabicyclo[3.2.1]octan‑6‑yl]acetate hydrochloride (CAS 2866335‑64‑8) . In the (1R,5R,6R) isomer, the acetic acid side chain and the hydrogen at the 6‑position are on opposite faces of the bicyclic system (exo relationship relative to the larger six‑membered ring). In the (1R,5R,6S) isomer, the acetic acid chain is on the same face as the hydrogen (endo relationship). This stereochemical difference alters the projection angle of the carboxylic acid relative to the bicyclic core and the basic nitrogen. Published studies on related 1‑azabicyclo[3.2.1]octane monoamine transporter inhibitors have demonstrated that diastereomeric pairs can exhibit >10‑fold differences in binding affinity (e.g., DAT Kᵢ values spanning 12 nM to >1,000 nM depending on stereochemistry at the 6‑position) [1]. However, direct comparative biological data for the (1R,5R,6R) vs. (1R,5R,6S) diastereomers of the 3‑aza series have not been reported.

Stereochemistry Diastereomer Chiral building block

Physicochemical Comparison: rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride vs. Its Methyl Ester Analog

The title compound is the free carboxylic acid presented as the hydrochloride salt, whereas the most commonly catalogued derivative is the methyl ester (rac‑methyl 2‑[(1R,5R,6R)-3‑azabicyclo[3.2.1]octan‑6‑yl]acetate, PubChem CID 165950609) [1]. The methyl ester has a computed XLogP3‑AA of 0.7, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, indicating moderate lipophilicity and limited aqueous solubility [1]. The hydrochloride salt of the carboxylic acid is expected to have a significantly lower logP (ionized at physiological pH), a higher TPSA owing to the carboxylate, and substantially greater aqueous solubility—making it directly suitable for amide coupling in aqueous or mixed‑aqueous solvent systems without a hydrolysis step. While no experimental logP or solubility data for either compound have been published, the computed properties of the methyl ester provide a benchmark against which the acid salt can be distinguished for procurement purposes: researchers requiring a ready‑to‑couple carboxylic acid building block should select the hydrochloride salt; those needing a volatile, chromatography‑friendly intermediate may prefer the methyl ester .

Physicochemical properties Salt form Solubility

Synthetic Accessibility: Free Amine Hydrochloride vs. N‑Boc‑Protected Precursor

The title compound is the N‑deprotected free amine (as the hydrochloride salt), whereas a closely related precursor—rac‑2‑[(1R,5R,6R)-3‑[(tert‑butoxy)carbonyl]-3‑azabicyclo[3.2.1]octan‑6‑yl]acetic acid (CAS 2228018‑32‑2)—carries a Boc protecting group on the bridgehead nitrogen . The Boc‑protected analog has a molecular weight of 269.34 g·mol⁻¹ and the increased steric bulk of the tert‑butoxycarbonyl group masks the secondary amine. For researchers intending to functionalize the 3‑position nitrogen (e.g., via reductive amination, sulfonylation, or urea formation), the free amine hydrochloride is the direct substrate; use of the Boc‑protected precursor requires an additional deprotection step (TFA or HCl/dioxane) that may be incompatible with acid‑sensitive functionality elsewhere in the molecule. No published comparative reactivity data exist, but the difference in step count is objective: the hydrochloride eliminates one synthetic operation relative to the Boc‑protected precursor . Conversely, if selective functionalization of the carboxylic acid is desired in the presence of a free amine, the Boc‑protected precursor may be the superior choice.

Synthetic intermediate Protecting group Amine availability

High‑Value Application Scenarios for rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride Based on Evidence‑Backed Differentiation


Conformationally Constrained β‑Amino Acid Surrogate in Peptidomimetic Design

The rigid 3‑azabicyclo[3.2.1]octane core with a 6‑acetic acid appendage provides a non‑proteinogenic, cyclic β‑amino acid scaffold that can replace flexible β‑alanine or γ‑aminobutyric acid motifs in peptide lead compounds. The (1R,5R,6R) relative stereochemistry projects the carboxylate in a defined exo‑like orientation, enabling structure‑based design of turn mimetics or receptor‑binding epitopes with reduced conformational entropy [1]. The hydrochloride salt allows direct incorporation into solid‑phase peptide synthesis (SPPS) or fragment‑based library production without a pre‑activation step.

Opioid Receptor Ligand Diversification via 3‑Position Elaboration

Patents from Pfizer (US 7,241,887) and other organizations have established that 3‑azabicyclo[3.2.1]octane derivatives bearing appropriate N‑substituents exhibit activity at mu, kappa, and delta opioid receptors [1]. While specific biological data for the 6‑acetic acid derivative have not been published, the free amine hydrochloride provides a direct handle for parallel amide coupling, reductive amination, or sulfonylation at the 3‑position to generate libraries that probe opioid receptor subtype selectivity. The 6‑acetic acid functionality simultaneously offers a vector for further derivatization or for conjugation to affinity tags or fluorescent reporters.

Scaffold‑Hopping from 8‑Azabicyclo[3.2.1]octane (Tropane) Hits

Many CNS‑active tropane‑based ligands (e.g., dopamine transporter inhibitors, muscarinic antagonists) rely on the 8‑azabicyclo[3.2.1]octane core. The 3‑azabicyclo[3.2.1]octane‑6‑acetic acid scaffold relocates the basic nitrogen from the tropane bridgehead to a six‑membered ring position, altering the pKa of the amine and the orientation of the lone pair [1]. This scaffold‑hopping strategy can reduce hERG affinity, modify logD, or escape existing intellectual property space while retaining the bridged bicyclic constraint that favors CNS penetration. The (1R,5R,6R) stereochemistry further distinguishes this scaffold from the more common (1R,5S) tropane geometry [2].

Covalent Fragment and PROTAC Building Block

The combination of a secondary amine and a carboxylic acid in a rigid, low‑molecular‑weight framework (MW ~205.68 g·mol⁻¹ as the HCl salt) makes this compound suitable as a bifunctional linker or covalent fragment starting point [1]. The amine can be elaborated into a target‑binding warhead, while the carboxylic acid can be conjugated to an E3 ligase ligand (e.g., VHL or cereblon recruiters) to assemble PROTAC® degraders. The conformational rigidity imposed by the [3.2.1] bicyclic system reduces the entropic penalty upon ternary complex formation relative to flexible alkyl‑chain linkers.

Quote Request

Request a Quote for rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.